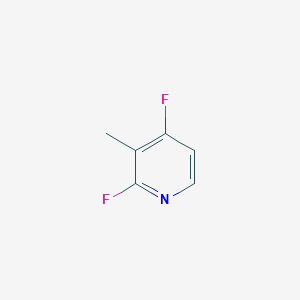

2,4-Difluoro-3-methylpyridine

描述

Structure

3D Structure

属性

IUPAC Name |

2,4-difluoro-3-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2N/c1-4-5(7)2-3-9-6(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPIJZAZLVIMEBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901308131 | |

| Record name | 2,4-Difluoro-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901308131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227574-48-2 | |

| Record name | 2,4-Difluoro-3-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227574-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Difluoro-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901308131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Fluorinated Pyridines in Organic Synthesis and Drug Discovery

The strategic incorporation of fluorine into organic molecules, especially heterocyclic systems like pyridine (B92270), is a widely recognized strategy in medicinal chemistry and drug discovery. chim.itnih.gov The presence of fluorine can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, bioavailability, and binding affinity to biological targets. nih.govdovepress.com Fluorinated N-heterocycles are prevalent in many areas of chemistry and are a particularly important class of compounds for discovering bioactive molecules. chim.it Over two-thirds of FDA-approved small-molecule drugs contain at least one N-heterocycle, with fluorinated versions showing unique electronic properties compared to their non-fluorinated counterparts. chim.it

In organic synthesis, fluorinated pyridines serve as versatile building blocks. nih.gov The strong electron-withdrawing nature of fluorine atoms activates the pyridine ring for certain reactions while deactivating it for others, allowing for selective chemical transformations. For instance, the fluorine atoms in compounds like 2,4-Difluoro-3-methylpyridine can be displaced by various nucleophiles, providing a pathway to a diverse range of substituted pyridine derivatives. This reactivity is harnessed in the synthesis of complex molecules, including potent agrochemicals like the fungicide Fluazinam and the insect growth regulator Chlorfluazuron, both of which are derived from this compound. The development of new methods for introducing fluorine into the pyridine ring remains an active area of research, aiming to provide efficient access to these valuable compounds. uni-muenster.dechemeurope.comacs.org

The Pyridine Moiety As a Core Scaffold in Bioactive Molecules

The pyridine (B92270) ring is a fundamental structural motif found in a vast array of biologically active compounds, including natural products, pharmaceuticals, and agrochemicals. researchgate.netnih.gov This six-membered nitrogen-containing heterocycle is considered a "privileged scaffold" in drug design, meaning its structure is frequently found in drugs targeting a wide range of biological receptors and enzymes. dovepress.commdpi.com Its prevalence is due to several key features: the nitrogen atom can act as a hydrogen bond acceptor, and the ring system's aromaticity and planarity allow for favorable interactions, such as pi-pi stacking, with biological macromolecules. nih.gov

The incorporation of a pyridine moiety can profoundly influence a drug's pharmacological profile. dovepress.com It can enhance water solubility, improve metabolic stability, increase cellular permeability, and resolve issues with protein binding. dovepress.comnih.govwindows.net Many approved drugs across various therapeutic areas—such as cancer, tuberculosis, and hypertension—contain a pyridine or dihydropyridine (B1217469) core, underscoring the scaffold's importance. dovepress.com The versatility of the pyridine ring allows for the attachment of various functional groups at different positions, enabling chemists to fine-tune the molecule's properties to achieve desired biological effects. nih.gov

Positioning 2,4 Difluoro 3 Methylpyridine Within Contemporary Fluorine Chemistry Studies

De Novo Ring Formation Approaches

De novo synthesis involves the construction of the pyridine ring from acyclic or non-pyridinic cyclic precursors. These methods offer the advantage of building the desired substitution pattern directly into the heterocyclic core.

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of reactive radical species under mild conditions. rsc.orgbeilstein-journals.org This approach can be harnessed to construct pyridine rings through radical cyclization cascades. While a direct synthesis of this compound via this method is not prominently documented, the underlying principles allow for its conceptual design.

The general strategy involves the generation of radical intermediates from acyclic precursors that undergo intramolecular cyclization to form a dihydropyridine (B1217469), which is subsequently oxidized to the aromatic pyridine. For instance, a photoredox-catalyzed formal [5+1] cycloaddition of N-tosyl vinylaziridines with difluoroalkyl halides has been shown to produce substituted pyridines. organic-chemistry.org Another approach involves the reaction of oximes with vinylboranes to create 3-azatrienes, which can electrocyclize and oxidize to form the pyridine ring. illinois.edu

A hypothetical photoredox-mediated pathway to a difluoro-methylpyridine could start from appropriately substituted alkene and amine precursors, which, upon single-electron transfer (SET) initiated by a photocatalyst, form radical ions that cyclize. beilstein-journals.org The challenge lies in designing precursors that bear the necessary fluorine and methyl substituents and that cyclize with the required regioselectivity.

Table 1: Conceptual Photoredox Cyclization Precursors

| Precursor Type | Radical Generation | Cyclization Step | Key Feature |

|---|---|---|---|

| Fluorinated Vinyl Azides & Cyclopropanols | Mn(acac)₃-mediated | [3+2] type annulation followed by rearrangement | Builds the pyridine core from simple cyclic and linear components. organic-chemistry.org |

| N-Amino Katritzky Salts & Alkenes | Visible-light photocatalysis | [3+2] annulation of an N-centered radical | Allows for the formation of functionalized dihydropyridines which can be oxidized. rsc.org |

Cyclocondensation reactions are a cornerstone of heterocyclic synthesis, involving the joining of two or more fragments to form a ring. ijpsonline.com To synthesize fluorinated pyridines like this compound, this strategy relies on the use of precursors that already contain fluorine atoms. jst.go.jpnih.gov

A common approach is the [3+3] condensation of enamines with 1,3-dielectrophiles, such as β-heteroatomic enones. By choosing fluorinated versions of these building blocks, the fluorine atoms are incorporated directly into the final pyridine product. For example, the reaction of enamines with fluorinated enones can lead to the formation of dihydropyridines, which are then oxidized to pyridines.

Another powerful method is the cobalt-catalyzed [2+2+2] cycloaddition of nitriles with alkynes. nih.gov This reaction assembles the pyridine ring from three simple components. Utilizing a difluorinated or trifluoromethylated diyne with a nitrile allows for the regioselective construction of α-fluoroalkylated pyridines in a single step. nih.gov This method is notable for its efficiency and tolerance of a wide range of substrates. nih.gov

Table 2: Examples of Fluorinated Building Blocks in Pyridine Synthesis

| Building Block | Co-reactant(s) | Reaction Type | Resulting Structure | Reference |

|---|---|---|---|---|

| Ethyl 4,4,4-trifluoro-3-oxobutanoate | Enamines, Ammonia | Cyclocondensation | Trifluoromethyl-substituted pyridines | jst.go.jpnih.gov |

| (E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one | Various C-N-C synthons | Annulation | Trifluoromethyl-substituted pyridines | jst.go.jpnih.gov |

| Trifluoromethylated Diynes | Nitriles | Co-catalyzed [2+2+2] Cycloaddition | α-Trifluoromethylated pyridines | nih.gov |

Post-Synthetic Fluorination and Derivatization of Pyridine Rings

This approach begins with a pre-formed pyridine ring, which is then modified to introduce the desired fluorine atoms and methyl group. These methods are often more practical for accessing specific isomers.

Halogen-exchange (HALEX) reactions are a widely used industrial method for synthesizing fluorinated aromatics. dur.ac.uk This process typically involves the substitution of chlorine or bromine atoms with fluorine using a fluoride salt, such as potassium fluoride (KF), or anhydrous hydrogen fluoride (HF). dur.ac.ukgoogle.com

For the synthesis of this compound, a suitable precursor would be 2,4-dichloro-3-methylpyridine. The reaction of this precursor with KF, often in a high-boiling polar aprotic solvent like sulfolane (B150427) or dimethylformamide, and sometimes with the aid of a phase-transfer catalyst, would replace the chlorine atoms with fluorine. dur.ac.ukgoogle.com The reaction conditions, such as temperature and reaction time, are crucial for achieving high conversion and selectivity. google.com Vapor-phase fluorination using HF over a metal-based catalyst is another established industrial method. jst.go.jpgoogle.com

Table 3: Conditions for Halogen-Fluorine Exchange on Pyridines

| Starting Material | Fluorinating Agent | Catalyst/Solvent | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Pentachloropyridine | KF | Sulfolane | 190-210°C | Pentafluoropyridine | dur.ac.uk |

| (Trichloromethyl)pyridine | HF (liquid phase) | Metal Halide (e.g., FeCl₃) | 150-190°C | (Trifluoromethyl)pyridine | google.com |

| 2-Chloropyridine | Potassium Bifluoride (KHF₂) | None (autoclave) | 315°C | 2-Fluoropyridine (B1216828) | dur.ac.uk |

While the target compound is C-fluorinated, the chemistry of N-difluoromethylation is relevant to the broader field of fluorinated pyridine synthesis. The difluoromethyl group (CF₂H) is a valuable functional group in medicinal chemistry, acting as a bioisostere for hydroxyl, thiol, or amino groups. researchgate.net

Several methods exist for the N-difluoromethylation of pyridines. A common approach involves using ethyl bromodifluoroacetate (BrCF₂COOEt) as the difluoromethylating agent. researchgate.netrsc.org The reaction proceeds through a two-step process: initial N-alkylation of the pyridine nitrogen by the reagent, followed by in-situ hydrolysis and decarboxylation to yield the N-difluoromethylpyridinium species. rsc.org Another effective reagent is sodium chlorodifluoroacetate (ClCF₂COONa), which serves as a difluorocarbene source. acs.orgnuph.edu.ua This method has been successfully applied to 2-acetaminopyridine derivatives to synthesize N-difluoromethyl-2-pyridones after a subsequent hydrolysis step. acs.org

Table 4: Reagents for N-Difluoromethylation of Pyridines

| Reagent | Co-reagent/Catalyst | Substrate Type | Key Mechanism Step | Reference |

|---|---|---|---|---|

| Ethyl bromodifluoroacetate (BrCF₂COOEt) | DMAP | Pyridines, Picolines | N-alkylation followed by hydrolysis/decarboxylation | researchgate.netrsc.org |

| Sodium chlorodifluoroacetate (ClCF₂COONa) | 18-crown-6 (catalytic) | 2-Acetaminopyridines | Difluorocarbene addition to nitrogen | acs.org |

Achieving regioselectivity in the direct C-H fluorination of pyridine rings is a significant synthetic challenge due to the electronic deficiency and relative inertness of the pyridine core. bohrium.comresearchgate.net However, several advanced strategies have been developed.

One method involves direct C-H fluorination with powerful electrophilic fluorinating agents like silver(II) fluoride (AgF₂). For 3-substituted pyridines, fluorination often occurs selectively at the C2-position. acs.org

A more versatile strategy for achieving meta- or para-fluorination involves temporary dearomatization of the pyridine ring. uni-muenster.de In this approach, the pyridine is activated to form a dearomatized intermediate, such as a Zincke imine. bohrium.comresearchgate.net This intermediate then reacts with a fluorinating agent at a specific position (e.g., C3 or C5). Subsequent rearomatization restores the pyridine ring, now containing a fluorine atom at the desired location. researchgate.net For instance, using N-2,4-dinitrophenyl Zincke imine intermediates allows for selective C3-fluorination via an electrophilic substitution pathway. researchgate.net This type of regiocontrol is crucial for synthesizing complex pyridine derivatives like this compound from a 3-methylpyridine precursor. uni-muenster.de

Catalytic Transformations in Difluoropyridine Synthesis

Catalytic methods offer efficient and selective routes to complex molecules like this compound, often under milder conditions than stoichiometric reactions. lookchem.com These transformations can be broadly categorized into those employing transition metals and those that are metal-free, including organocatalytic protocols.

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. nih.gov Palladium-catalyzed cross-coupling reactions, in particular, are pivotal for the functionalization of pyridine rings and the synthesis of fluorinated derivatives. beilstein-journals.org

One of the primary strategies involves the use of a pre-functionalized pyridine ring which then undergoes a coupling reaction. For instance, this compound can participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with boronic acids to create more complex biaryl structures. This reactivity highlights the utility of the difluorinated pyridine scaffold as a building block. The synthesis of the scaffold itself can be achieved through related catalytic methods.

Palladium-induced displacement of other halogens is another effective technique. For example, in the synthesis of related bromofluoroheterocycles, palladium catalysts have been used to selectively displace bromine atoms in the presence of fluorine. psu.edu This selectivity is crucial when constructing polysubstituted pyridines. The displacement of bromine in compounds like 2,4,6-tribromo-3,5-difluoropyridine (B1586626) can be selectively achieved at the 2- and 6-positions, suggesting a directing role by the ring nitrogen in palladium-induced processes. psu.edu

While direct catalytic fluorination remains a challenge, the functionalization of fluorinated pyridines is well-established. The table below summarizes key aspects of transition metal-catalyzed reactions relevant to fluorinated pyridine synthesis.

| Reaction Type | Catalyst/Reagents | Substrate Example | Product Type | Key Features |

| Suzuki-Miyaura Coupling | Palladium catalyst, Boronic acid | This compound | Biaryl derivatives | Forms C-C bonds, functionalizes the pyridine ring. |

| Bromine Displacement | Palladium catalyst, Phenylacetylene | 2,4,6-Tribromo-3,5-difluoropyridine | 2,6-Di(phenylethynyl)-3,5-difluoropyridine | Selective displacement of bromine over fluorine. psu.edu |

| Negishi Coupling | Pd₂(dba)₃, X-Phos ligand | 2-Heterocyclic organozinc reagents, Aryl chlorides | 2-Aryl-substituted pyridines | High yields for coupling aryl chlorides with pyridylzinc reagents. organic-chemistry.org |

To circumvent the cost and potential toxicity of transition metals, significant research has been devoted to developing metal-free and organocatalytic synthetic methods. acs.org These approaches often rely on different activation modes, including the use of strong organic bases, phase-transfer catalysts, or photoredox catalysis. organic-chemistry.org

A prevalent metal-free method for synthesizing fluorinated pyridines is the halogen exchange (Halex) reaction . This two-stage process typically involves first introducing bromine or chlorine atoms onto the pyridine ring, followed by nucleophilic aromatic substitution (SₙAr) with a fluoride source. researchgate.net

For the synthesis of this compound, a common route starts with 3-methylpyridine. The key steps are:

Bromination: The 3-methylpyridine substrate is treated with a brominating agent like N-Bromosuccinimide (NBS) in the presence of a radical initiator such as AIBN to yield 2,4-dibromo-3-methylpyridine.

Fluorination: The resulting dibrominated intermediate undergoes halogen exchange with a fluoride source, such as Cesium Fluoride (CsF) in a polar aprotic solvent like DMF at high temperatures, to produce this compound. researchgate.net

The efficiency of these reactions can be influenced by various factors, as detailed in the table below.

| Stage | Reagent | Catalyst/Solvent | Conditions | Yield | Reference |

| Bromination | NBS (2.2 equiv) | AIBN (0.1 equiv) / CCl₄ | Reflux, 12 h | 89% | |

| Fluorination | CsF (4.0 equiv) | DMF | 160°C, 72 h | 67% |

Another metal-free approach is direct fluorination . This method involves the direct conversion of hydroxyl groups on a pyridine ring to fluorine atoms. For example, 3-methylpyridine-2,4-diol derivatives can be converted to this compound using a deoxofluorinating agent like diethylaminosulfur trifluoride (DAST). The reaction is typically performed under anhydrous conditions at low temperatures.

| Fluorinating Agent | Solvent | Temperature | Reaction Time | Yield (%) |

| DAST | Dichloromethane | -78°C | 6 h | 68 |

| SF₄ | Toluene | 110°C | 24 h | 42 |

| XtalFluor-E | Acetonitrile (B52724) | 25°C | 12 h | 55 |

| (Data sourced from a 2019 study on direct fluorination of 3-methylpyridine-2,4-diol derivatives) |

Modern metal-free protocols also include visible-light photoredox catalysis. For instance, diversely substituted 3-fluoropyridines can be synthesized via the photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers, followed by condensation with ammonia. acs.org Organocatalysis, using small organic molecules to accelerate reactions, has also been applied to pyridine synthesis, such as in the pyridine-mediated activation of boron-containing compounds for diboration reactions. kyoto-u.ac.jp Furthermore, novel transition-metal-free methods have been developed for the N-difluoromethylation of pyridines using ethyl bromodifluoroacetate, demonstrating a two-step process of N-alkylation followed by in situ hydrolysis and decarboxylation. rsc.org

Nucleophilic Aromatic Substitution (SNAr) Pathways on Fluorinated Pyridines

Nucleophilic aromatic substitution (SNAr) is a prominent reaction pathway for fluorinated pyridines, including this compound. The high electronegativity of the fluorine atoms renders the carbon atoms to which they are attached electrophilic and susceptible to attack by nucleophiles. nih.govcore.ac.uk The reaction generally proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. core.ac.uk

In the context of fluorinated pyridines, the rate of SNAr reactions is often faster compared to their chloro- or bromo-analogues. nih.govacs.org This is attributed to the superior ability of fluorine to stabilize the negative charge in the Meisenheimer intermediate through its strong inductive effect. For instance, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine. nih.govacs.org

The regioselectivity of SNAr reactions on polysubstituted pyridines is dictated by the electronic and steric effects of the substituents. In this compound, both the C2 and C4 positions are activated towards nucleophilic attack. The methyl group at the 3-position exerts a modest electron-donating effect, which can slightly deactivate the adjacent C2 and C4 positions. However, the powerful electron-withdrawing nature of the fluorine atoms is the dominant factor. The precise site of substitution will depend on the nature of the nucleophile and the reaction conditions.

Studies on related 3-substituted 2,6-dichloropyridines have shown that the regioselectivity of nucleophilic attack is influenced by the steric properties of the substituent at the 3-position. researchgate.net While a direct correlation with lipophilicity or inductive effects was not observed, a statistically significant correlation with the Verloop steric parameter B1 was found. researchgate.net This suggests that steric hindrance plays a crucial role in determining whether the nucleophile attacks the 2- or 6-position. A similar principle would apply to this compound, where the methyl group could sterically hinder attack at the C2 and C4 positions to varying degrees.

The fluorine atoms themselves can be displaced by a variety of nucleophiles, including amines, thiols, and alkoxides, leading to the formation of diverse substituted pyridine derivatives. This reactivity is a cornerstone of its utility as a building block in the synthesis of more complex molecules. cymitquimica.com

Radical Reaction Mechanisms in Difluoropyridine Functionalization

While SNAr reactions are common, radical reaction mechanisms also play a role in the functionalization of difluoropyridines. Radical-mediated fluorination can be a method for the synthesis of such compounds, for example, through hydrogen abstraction followed by fluorine atom incorporation, though this often requires harsh conditions.

More relevant to the reactivity of this compound is its potential participation in radical reactions. For instance, allylic alcohols can be converted into radical allylating agents using 2,6-difluoropyridine. acs.org In this process, the allylic alcohol reacts with the difluoropyridine to form an intermediate that can then generate a radical species. acs.org Although this specific example does not use this compound, it highlights the potential for fluorinated pyridines to be involved in radical pathways.

Electrophilic Aromatic Substitution Patterns on Methyl-Fluorinated Pyridines

Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally difficult due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. The presence of two additional electron-withdrawing fluorine atoms in this compound further deactivates the ring, making classical SEAr reactions challenging. The electron-donating methyl group at the 3-position offers some activation, but it is unlikely to overcome the deactivating effects of the nitrogen and two fluorine atoms.

However, electrophilic fluorination of dihydropyridine precursors using reagents like Selectfluor® has been shown to be a viable method for introducing fluorine atoms. nih.gov This process can lead to the formation of fluorinated pyridines upon elimination of hydrogen fluoride. nih.gov While this is a synthetic route to fluorinated pyridines rather than a reaction of this compound itself, it illustrates a type of electrophilic attack on a related system.

Direct electrophilic attack on this compound would likely require harsh conditions and may lead to a mixture of products or reaction at the nitrogen atom. The most likely position for any potential electrophilic attack would be the C5 position, which is meta to both fluorine atoms and ortho to the methyl group, representing the least deactivated position on the ring.

Metal-Mediated Transformations and Cross-Coupling Reactivity (e.g., Suzuki-Miyaura considerations for fluorinated pyridines)

Metal-mediated transformations, particularly palladium-catalyzed cross-coupling reactions, are powerful tools for the functionalization of fluorinated pyridines. The Suzuki-Miyaura cross-coupling reaction, which forms carbon-carbon bonds between an organoboron compound and an organic halide or triflate, is of significant importance. chemistryviews.org

Fluorinated pyridines can participate in Suzuki-Miyaura reactions, with the fluorine atoms acting as leaving groups, although they are generally less reactive than chloro, bromo, or iodo substituents. nih.govacs.org However, under specific catalytic conditions, C-F bond activation can be achieved. For instance, the Suzuki-Miyaura coupling of pyridine-2-sulfonyl fluoride (PyFluor) with hetero(aryl) boronic acids has been reported, demonstrating the feasibility of using fluorine-containing leaving groups. bohrium.comnih.govcdnsciencepub.com

In the context of this compound, selective cross-coupling at either the C2 or C4 position could potentially be achieved by carefully controlling the reaction conditions and the choice of catalyst and ligands. The electronic and steric environment around each fluorine atom would influence its relative reactivity.

Research on the Suzuki-Miyaura cross-coupling of highly fluorinated arylboronic esters has revealed that the transmetalation step can proceed through a palladium-fluorido intermediate. chemistryviews.org This finding is crucial for understanding and designing new catalysts for the cross-coupling of fluorinated substrates. chemistryviews.org

The table below summarizes the general reactivity of halogens in palladium-catalyzed cross-coupling reactions.

| Halogen | Reactivity in Pd-catalyzed Cross-Coupling |

| I | Most reactive |

| Br | Intermediate reactivity |

| Cl | Less reactive |

| F | Least reactive, requires specific conditions |

This table provides a general trend and specific outcomes can vary based on the substrate and reaction conditions.

Stereochemical Considerations in Reaction Outcomes and Product Formation

Stereochemistry becomes a critical consideration when reactions involving this compound create new chiral centers. egyankosh.ac.in For example, if a nucleophile that is itself chiral, or becomes chiral upon reaction, attacks the pyridine ring, a mixture of diastereomers may be formed. The facial selectivity of the attack on the planar pyridine ring can be influenced by the existing substituents.

In the case of metal-mediated cross-coupling reactions, the geometry of the resulting biaryl product can be influenced by the substituents on both coupling partners. While this compound itself is achiral, its reactions can lead to products with axial chirality if rotation around the newly formed C-C bond is restricted. This is particularly relevant in the synthesis of sterically hindered biaryl compounds.

Furthermore, if subsequent reactions are performed on a functional group introduced to the pyridine ring, the stereochemical outcome of those reactions can be influenced by the proximity and nature of the fluorinated pyridine core. The electronic and steric properties of the 2,4-difluoro-3-methylphenyl group can direct the stereochemistry of reactions at adjacent positions.

Applications of 2,4 Difluoro 3 Methylpyridine in Research Disciplines

Medicinal Chemistry and Drug Discovery Research

The incorporation of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry to modulate various physicochemical and pharmacological properties. 2,4-Difluoro-3-methylpyridine serves as a key structural motif in this endeavor, contributing to the development of more effective and safer therapeutics.

Enhancement of Biological Activity in Pharmaceutical Candidates

The introduction of the this compound moiety into molecular scaffolds has been shown to significantly enhance the biological activity of pharmaceutical candidates. The strong electron-withdrawing nature of the two fluorine atoms can influence the acidity or basicity of nearby functional groups, leading to improved binding interactions with biological targets. For instance, in the development of kinase inhibitors, the difluoro-substitution pattern has been observed to be more effective than corresponding dichloro-analogues in inhibiting enzyme activity. This enhancement is attributed to the ability of fluorine to form favorable electrostatic and hydrogen bonding interactions within the active site of the target protein.

Research into Bromodomain-containing protein 4 (BRD4) inhibitors has also highlighted the positive impact of difluoro-substituents. A novel inhibitor incorporating a difluorinated structure demonstrated potent suppression of the proliferation of certain cancer cell lines, showcasing the potential of this substitution pattern in oncology drug discovery. nih.gov

Impact on Metabolic Stability and Pharmacokinetic Profiles of Fluorinated Drugs

A significant challenge in drug development is ensuring that a candidate molecule possesses a favorable pharmacokinetic profile, including adequate metabolic stability. Fluorination is a common strategy to address this, as the carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage. The presence of the this compound core can shield adjacent metabolically labile sites from enzymatic degradation, thereby prolonging the drug's half-life in the body.

While specific pharmacokinetic data for compounds containing the this compound moiety is not extensively published in publicly available literature, the general principles of fluorination in drug design strongly suggest its utility in improving metabolic stability. The strategic placement of fluorine atoms can block sites of oxidation by cytochrome P450 enzymes, a primary route of drug metabolism. This leads to reduced clearance and potentially allows for less frequent dosing, improving patient compliance.

Exploration of Antiviral and Antitumor Properties

The pyridine (B92270) scaffold is a common feature in a multitude of antiviral and antitumor agents. The incorporation of fluorine atoms, as seen in this compound, can further enhance these properties. Several studies have demonstrated the efficacy of fluorinated pyridine derivatives against various cancer cell lines and viruses.

For example, research on pyrimido[4,5-d]pyrimidines has revealed that certain derivatives exhibit notable efficacy against the human coronavirus 229E. mdpi.com While not specifically containing the this compound moiety, this research underscores the potential of fluorinated pyridine structures in the development of antiviral therapeutics. Similarly, numerous pyridine-containing compounds have been investigated for their cytotoxic effects against a range of cancer cell lines, indicating the broad applicability of this heterocyclic core in oncology.

| Compound Class | Biological Activity | Target/Cell Line | Key Findings |

| Pyrimido[4,5-d]pyrimidines | Antiviral | Human coronavirus 229E | Certain derivatives showed remarkable efficacy. mdpi.com |

| Pyridine Derivatives | Antitumor | Various cancer cell lines | Demonstrated cytotoxic effects. |

| FGFR4 Inhibitors | Anticancer | Hepatocellular carcinoma | Difluoro-containing compounds showed better inhibitory activity. |

Role in Lipid Kinase Inhibitor Development

Lipid kinases, such as phosphoinositide 3-kinases (PI3Ks), are crucial signaling proteins that are often dysregulated in cancer. Consequently, they are attractive targets for the development of novel anticancer drugs. The pyridine ring is a key structural element in many PI3K inhibitors.

Studies on PI3K/mTOR inhibitors have shown that the introduction of difluoro-substituents can lead to a significant increase in inhibitory activity. This highlights the potential of incorporating the this compound scaffold in the design of potent and selective lipid kinase inhibitors. The electronic modifications imparted by the fluorine atoms can enhance the binding affinity of the inhibitor to the kinase active site, leading to improved therapeutic efficacy.

Bioisosteric Design Strategies Employing Fluorinated Pyridines

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a fundamental strategy in drug design. Fluorine is often used as a bioisostere for hydrogen or a hydroxyl group due to its small size and unique electronic properties.

The this compound moiety can be employed as a bioisosteric replacement for other substituted aromatic rings to fine-tune a molecule's properties. For example, replacing a phenyl ring with a difluoropyridine ring can alter the molecule's polarity, lipophilicity, and metabolic stability, potentially leading to an improved drug candidate. While specific examples utilizing this compound as a bioisostere are not widely documented, the principles of bioisosteric replacement suggest its applicability in optimizing lead compounds.

Agrochemical Research and Development

While specific research detailing the application of this compound in agrochemicals is limited in the public domain, the general importance of fluorinated pyridines in this sector is well-established. The unique properties conferred by the fluorine atoms can lead to improved target specificity, reduced off-target effects, and enhanced metabolic stability in plants and insects, resulting in more effective and environmentally benign crop protection solutions.

Herbicidal Compound Design and Mode of Action Studies

The pyridine ring is a core component in numerous biologically active substances, including a significant number of commercial plant protection chemicals. researchgate.net Fluorinated building blocks are particularly crucial in agrochemistry, with estimates suggesting that about 25% of licensed herbicides contain one or more fluorine atoms. sigmaaldrich.com The introduction of fluorine can enhance the efficacy of herbicides. alfa-chemistry.com

Derivatives of this compound are investigated in the design of new herbicidal compounds. The synthesis of novel 6-aryl-2-picolinic acids, a subclass of auxin herbicides, involves building upon pyridine-based structures to discover molecules with broad weed control spectra. nih.gov For instance, research into synergistic herbicidal compositions has explored compounds with a similar structural motif, such as 4-Amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid, demonstrating the utility of the fluorinated pyridine core in creating effective weed control agents. google.com

The mode of action of such herbicides often involves disrupting plant cell growth by mimicking natural plant hormones like auxins. croplife.org.aualberta.ca These synthetic auxins can trigger abnormal protein synthesis and cell division, resulting in malformed growth and eventual plant death. alberta.ca Another common mode of action for pyridine-containing herbicides is the inhibition of the acetolactate synthase (ALS) enzyme, which is essential for synthesizing certain amino acids, leading to starvation of the plant. alberta.canih.gov

Table 1: Examples of Herbicide Classes with Pyridine Moieties

| Herbicide Class | Mode of Action | Example Compound Family |

|---|---|---|

| Synthetic Auxins | Disrupt plant cell growth | Picolinic Acids (Pyridines) purdue.edu |

| ALS Inhibitors | Inhibit amino acid synthesis | Sulfonylureas, Triazolopyrimidines nih.govweedscience.org |

Insecticidal Agent Discovery and Efficacy Evaluation

The pyridine scaffold is a proven pharmacophore in the development of modern insecticides. researchgate.net Trifluoromethylpyridine (TFMP) derivatives, for example, are widely used for crop protection. nih.gov One notable example is Chlorfluazuron, an insect growth regulator that inhibits chitin biosynthesis, demonstrating potent activity against larval stages of insects like Lepidoptera. nih.gov

The discovery of novel insecticides often involves the structural optimization of lead compounds containing heterocyclic rings like pyridine. In the development of the insecticide flometoquin, a phenoxy-quinoline derivative, researchers systematically modified substituents on the heterocyclic ring to enhance insecticidal activity against key pests like thrips. nih.gov Similarly, N-pyridylpyrazole structures, such as the commercial insecticide chlorantraniliprole, target insect ryanodine receptors, which are crucial for muscle function. mdpi.com

The use of this compound as a starting material allows for the synthesis of new chemical entities that can be screened for insecticidal properties. The fluorine atoms can improve the biological activity and metabolic stability of the resulting compounds. ossila.com Efficacy evaluation typically involves bioassays against common agricultural pests to determine the level of control and spectrum of activity. nih.govnih.gov

Advanced Materials Science

Fluorinated polymers possess a unique combination of desirable properties, including high thermal stability, chemical resistance, and low surface energy, stemming from the strength of the carbon-fluorine bond. umn.edunih.gov These characteristics make them suitable for a wide range of advanced applications. Fluorinated building blocks, such as this compound, are essential starting materials for creating these high-performance materials. sigmaaldrich.comalfa-chemistry.com

Utilization as Building Blocks for Fluorinated Polymers

Fluoropolymers are generally synthesized through two main routes: the polymerization of fluorine-containing monomers or the chemical modification of non-fluorinated parent polymers. umn.edu this compound can serve as a reactive, fluorine-containing monomer. The availability of such unique monomers is critical for expanding the variety of accessible fluoropolymers beyond those made from common monomers like tetrafluoroethylene. umn.edu20.210.105

The incorporation of pyridine units into polymer backbones is a known strategy for creating materials with specific properties. For example, fluorinated polyimides have been prepared using diamine monomers that contain a triphenyl pyridine structure. These materials exhibit low dielectric constants and low moisture absorption, properties that are valuable for microelectronics and high-frequency communication applications. The use of this compound as a building block would similarly allow for the synthesis of novel fluorinated polymers where the pyridine unit and fluorine atoms contribute to the final material's properties.

Development of Functional Fluorinated Network Materials

Beyond linear polymers, fluorinated building blocks can be used to create cross-linked, functional network materials. The reactivity of the fluorine atoms on the this compound ring allows for nucleophilic substitution reactions, which can be exploited to form connections between polymer chains, leading to the formation of a three-dimensional network. These methods enable the creation of novel fluorinated materials that cannot be produced through traditional polymerization of a single monomer. umn.edu The resulting network materials would benefit from the inherent properties conferred by fluorine, such as enhanced thermal and chemical stability. sigmaaldrich.comumn.edu

Integration in Organic Light-Emitting Diode (OLED) Systems

Organic Light-Emitting Diodes (OLEDs) are advanced opto-electronic devices built from layers of organic materials. jmaterenvironsci.com The performance of these devices is highly dependent on the chemical structure and properties of the materials used in each layer, such as the electron transport layer (ETL) and the emissive layer.

Heterocyclic compounds, particularly those containing nitrogen, are attractive for use in OLEDs. uniss.it Fluorinated building blocks are also highly valuable in this field. A closely related compound, 2-(2,4-Difluorophenyl)-5-methylpyridine, is used as a cyclometalating ligand to form metal complexes for OLED applications. ossila.com The inclusion of fluorine atoms in these materials can lower the Highest Occupied Molecular Orbital (HOMO) energy level, which helps in tuning the emission spectrum of the device. ossila.com

This compound can be integrated into the synthesis of materials for various OLED layers. Its structure can be incorporated into larger molecules designed to function as electron-transport materials or as hosts for phosphorescent emitters. tcichemicals.com The goal is to create amorphous materials with high thermal stability and specific electronic properties to improve charge carrier injection and transport, ultimately leading to higher device efficiency and longer operational lifetimes. tcichemicals.comresearchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-Amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid |

| Dithiopyr |

| Chlorfluazuron |

| Flometoquin |

| Chlorantraniliprole |

| 2-(2,4-Difluorophenyl)-5-methylpyridine |

Computational Chemistry Investigations of 2,4 Difluoro 3 Methylpyridine

Quantum Chemical Calculations for Electronic Structure

The electronic structure of a molecule is fundamental to understanding its behavior. Quantum chemical calculations provide a detailed description of the electron distribution and energy levels within 2,4-Difluoro-3-methylpyridine.

Hartree-Fock (HF) theory is a foundational ab initio method used to approximate the solution of the time-independent Schrödinger equation for a multi-electron system. gatech.edulibretexts.org It treats each electron as moving in the average field created by all other electrons, rather than accounting for instantaneous electron-electron correlations. gatech.eduwikipedia.org This approach, also known as the self-consistent field (SCF) method, iteratively refines the orbitals to minimize the energy of a single Slater determinant wavefunction. wikipedia.orgunipi.it

While modern studies often prefer methods that include electron correlation, HF theory remains crucial for providing a qualitative understanding and a starting point for more advanced calculations. For this compound, an HF calculation would yield the molecular orbitals, their corresponding energies, and the total electronic energy, offering a baseline for its electronic properties. aau.dk

Density Functional Theory (DFT) has become one of the most popular methods in computational chemistry due to its balance of accuracy and computational cost. scirp.org Unlike HF theory, DFT includes effects of electron correlation by approximating the exchange-correlation energy as a functional of the electron density.

The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr (LYP) correlation functional, is widely used for studying organic molecules. scirp.orgresearchgate.net Computational studies on pyridine (B92270) derivatives frequently employ the B3LYP method with basis sets like 6-311++G(d,p) to optimize molecular geometry and calculate electronic properties. iucr.orgnih.gov For this compound, DFT calculations using the B3LYP functional would provide highly accurate predictions of its geometric parameters, electronic structure, and other properties discussed in the following sections. arxiv.org

Electronic Structure and Reactivity Descriptors

From the electronic structure calculations, various descriptors can be derived to predict the chemical reactivity and stability of this compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. youtube.commdpi.com The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical descriptor of a molecule's kinetic stability and chemical reactivity. irjweb.commdpi.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates that the molecule is more reactive. irjweb.com For heterocyclic compounds, these values are typically calculated using DFT at the B3LYP level. colab.ws The analysis for this compound would involve calculating these orbital energies to predict its reactivity profile.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| N-((1H-benzo[d] imidazol-2-yl) methyl) thiazol-2-amine | -5.5293 | -0.8302 | 4.6991 |

| 3-methylpyridine (B133936) Derivative | -6.12 | -1.89 | 4.23 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. irjweb.com The MEP map illustrates regions of negative electrostatic potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. researchgate.net

Spectroscopic Property Predictions and Validation

Computational methods are extensively used to predict spectroscopic properties, which can then be compared with experimental data for validation. nih.govmdpi.com DFT calculations, particularly with the B3LYP functional, have proven effective in accurately predicting vibrational and NMR spectra. ias.ac.inresearchgate.net

For this compound, theoretical calculations can predict:

Infrared (IR) and Raman Spectra : By calculating the harmonic vibrational frequencies, a theoretical vibrational spectrum can be generated. These calculated frequencies are often scaled by an empirical factor to better match experimental results. ias.ac.in This allows for the assignment of specific vibrational modes to observed peaks in experimental IR and Raman spectra. nih.gov

Nuclear Magnetic Resonance (NMR) Spectra : The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the 1H and 13C NMR chemical shifts. researchgate.netresearchgate.net These theoretical predictions are instrumental in confirming the molecular structure by correlating them with experimental NMR data.

This computational analysis provides a detailed and atomistic understanding of the molecule's properties, guiding further experimental research. mdpi.com

Vibrational Spectroscopy (IR and Raman) Simulations

Vibrational spectroscopy is a fundamental technique for identifying molecules and characterizing their chemical bonds. Infrared (IR) and Raman spectra arise from the vibrations of atoms within a molecule. Computational simulations, primarily using Density Functional Theory (DFT), are essential for the accurate assignment of vibrational modes observed in experimental spectra. researchgate.netresearchgate.net

For substituted pyridines, DFT calculations are routinely employed to predict vibrational frequencies and intensities. humanjournals.com The B3LYP functional combined with a basis set such as 6-311++G(d,p) has been shown to provide results that are in good agreement with experimental data for a wide range of organic molecules, including pyridine derivatives. researchgate.net The theoretical approach involves first optimizing the molecular geometry to find its lowest energy conformation. Subsequently, the vibrational frequencies are calculated by determining the second derivatives of the energy with respect to the atomic coordinates. These calculations yield a set of normal modes, each with a specific frequency and intensity for both IR and Raman activity.

A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, improving the correlation with experimental values. researchgate.net The Potential Energy Distribution (PED) analysis is then used to assign the calculated frequencies to specific types of molecular motion, such as C-H stretching, C-F stretching, ring breathing modes, and methyl group rotations.

Below is a representative table of calculated vibrational frequencies and their assignments for a related compound, 2-fluoropyridine (B1216828), which illustrates the type of data obtained from such simulations.

| Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| 3100 | 3085 | C-H Stretch |

| 1625 | 1615 | C=C/C=N Ring Stretch |

| 1480 | 1470 | C=C/C=N Ring Stretch |

| 1250 | 1245 | C-F Stretch |

| 1015 | 1010 | Ring Breathing |

| 750 | 745 | C-H Out-of-plane Bend |

This table is illustrative and based on data for related fluoropyridine compounds. Specific values for this compound would require a dedicated computational study.

Electronic Absorption (UV-Vis) Spectra Modeling

Electronic absorption spectroscopy, which measures the absorption of ultraviolet and visible light, provides information about the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method for predicting UV-Vis spectra. nih.govresearchgate.net This method calculates the energies of excited states, which correspond to the absorption wavelengths (λmax), as well as the oscillator strengths, which relate to the intensity of the absorption bands.

The simulation process begins with the ground-state optimized geometry of the molecule. TD-DFT calculations are then performed to identify the vertical excitation energies. The choice of functional, such as B3LYP or CAM-B3LYP, and basis set is crucial for obtaining accurate results, especially for molecules with potential charge-transfer states. The calculations provide a list of electronic transitions, their corresponding wavelengths, oscillator strengths, and the molecular orbitals involved (e.g., HOMO to LUMO transitions). researchgate.net

For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the pyridine ring. The positions of the fluorine and methyl substituents will influence the energies of the molecular orbitals and thus shift the absorption maxima compared to unsubstituted pyridine. researchgate.net Solvation effects are also important and can be modeled computationally using methods like the Polarizable Continuum Model (PCM) to simulate the spectrum in a specific solvent.

An example of predicted electronic transitions for a substituted pyridine is shown in the table below.

| Transition | Wavelength (λmax, nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 275 | 0.025 | HOMO → LUMO (π → π) |

| S₀ → S₂ | 240 | 0.150 | HOMO-1 → LUMO (π → π) |

| S₀ → S₃ | 210 | 0.300 | HOMO → LUMO+1 (π → π*) |

This table presents typical TD-DFT output for a substituted pyridine and is for illustrative purposes. The actual values for this compound would need to be determined by specific calculations.

Molecular Dynamics Simulations and Conformational Analysis

While quantum mechanical calculations are excellent for understanding static molecular properties, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational changes, molecular flexibility, and intermolecular interactions. mdpi.com

For this compound, MD simulations can be used to perform a thorough conformational analysis. A key aspect would be to investigate the rotational barrier of the methyl group at the 3-position. By simulating the molecule over a period of nanoseconds, one can observe the preferred orientations (conformers) of the methyl group relative to the pyridine ring and calculate the free energy landscape associated with its rotation. This provides information on the most stable conformers and the energy required to transition between them.

MD simulations are also invaluable for studying how the molecule behaves in a condensed phase, such as in a solvent or interacting with a biological macromolecule. mdpi.com The simulations can reveal specific interactions, such as hydrogen bonding or halogen bonding, between the fluorinated pyridine and its environment. arxiv.orgacs.org The resulting trajectories from an MD simulation can also be used to generate a representative ensemble of structures for subsequent quantum mechanical calculations, providing a more realistic prediction of properties like UV-Vis spectra in solution.

In Silico Prediction of Biological Activity and ADME (Absorption, Distribution, Metabolism, Excretion) Properties

In the field of drug discovery, predicting the pharmacokinetic properties of a molecule is a critical step. In silico ADME predictions use computational models to estimate how a potential drug candidate will behave in the body. cambridgemedchemconsulting.com These predictions are vital for identifying compounds with favorable drug-like properties early in the development process, saving time and resources. royalsocietypublishing.orgresearchgate.net

For this compound, various ADME parameters can be calculated using established algorithms and online platforms like SwissADME and pkCSM. acs.org These tools predict properties based on the molecule's structure. Key parameters include:

Lipinski's Rule of Five: A set of criteria (molecular weight < 500 Da, logP < 5, H-bond donors < 5, H-bond acceptors < 10) to assess oral bioavailability.

Topological Polar Surface Area (TPSA): An indicator of a molecule's ability to permeate cell membranes.

Aqueous Solubility (logS): Affects absorption and formulation.

Blood-Brain Barrier (BBB) Permeation: Predicts whether the compound can enter the central nervous system.

Cytochrome P450 (CYP) Inhibition: Assesses the potential for drug-drug interactions by predicting if the compound inhibits major metabolic enzymes. nih.gov

Oral Bioavailability: A qualitative estimation of the fraction of an orally administered dose that reaches systemic circulation.

Fluorine substitution is a common strategy in medicinal chemistry to modulate ADME properties, often improving metabolic stability and membrane permeability. nih.gov A predicted ADME profile for a molecule like this compound would be presented in a table similar to the one below.

| Property | Predicted Value | Acceptable Range |

| Molecular Weight | 129.11 g/mol | < 500 g/mol |

| logP (Lipophilicity) | 1.50 | < 5 |

| H-Bond Acceptors | 1 | < 10 |

| H-Bond Donors | 0 | < 5 |

| TPSA | 12.89 Ų | < 140 Ų |

| Aqueous Solubility (logS) | -2.0 | High to moderate |

| GI Absorption | High | High |

| BBB Permeant | Yes | Yes/No |

| CYP2D6 Inhibitor | No | No |

| Oral Bioavailability Score | 0.55 | High |

The values in this table are estimations for a molecule with the structure of this compound and serve as a representative example of an in silico ADME prediction.

Advanced Analytical Techniques for 2,4 Difluoro 3 Methylpyridine Research

High-Resolution Separation and Detection Methods

Separation techniques are fundamental in the analysis of 2,4-Difluoro-3-methylpyridine, allowing for its isolation from starting materials, byproducts, and other impurities. The choice of method often depends on the volatility of the compound and the complexity of the matrix in which it is present.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of non-volatile or thermally labile compounds like this compound. The methodology for analyzing pyridine (B92270) derivatives often involves reverse-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase.

For a compound such as this compound, a C18 column is a common choice for the stationary phase. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency, particularly if a mass spectrometer is used as the detector. A gradient elution, where the proportion of the organic solvent is increased over time, is frequently employed to ensure the efficient elution of compounds with varying polarities.

Detection can be achieved using various detectors. A Diode Array Detector (DAD) or a UV-Vis detector is suitable as the pyridine ring is a chromophore. For enhanced sensitivity and selectivity, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be utilized, especially if the compound lacks a strong chromophore or when universal detection is desired.

| Parameter | Typical Condition |

|---|---|

| Column | Reverse-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds like this compound. In GC, the compound is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative and quantitative information.

For fluorinated pyridines, a non-polar or medium-polarity capillary column, such as one with a 5% diphenyl/95% dimethylpolysiloxane stationary phase, is often suitable. The oven temperature is programmed to ramp up, allowing for the separation of compounds with different boiling points. The mass spectrometer is typically operated in electron ionization (EI) mode, which generates a reproducible fragmentation pattern that serves as a molecular fingerprint, aiding in structural identification. The mass spectrum of this compound would be expected to show a molecular ion peak (the ion of the intact molecule) and characteristic fragment ions resulting from the loss of substituents like fluorine, methyl, or parts of the pyridine ring.

| Parameter | Typical Condition |

|---|---|

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 50 °C for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-400 |

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) offers significant advantages in terms of speed, resolution, and sensitivity compared to conventional HPLC-MS. By using columns with smaller particle sizes (typically sub-2 µm), UHPLC systems can operate at higher pressures, leading to much faster separations without sacrificing efficiency.

This technique is particularly useful for the trace-level analysis of this compound in complex matrices. The coupling to a tandem mass spectrometer (MS/MS) provides an additional layer of selectivity and structural information. In a typical MS/MS experiment, a specific precursor ion (e.g., the protonated molecule of this compound, [M+H]+) is selected and fragmented, and the resulting product ions are detected. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and allows for accurate quantification even in the presence of co-eluting interferences. The ionization source is often Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), depending on the polarity and thermal stability of the analyte.

Spectroscopic Characterization

Spectroscopic techniques are essential for the unambiguous identification and structural confirmation of this compound. NMR spectroscopy provides detailed information about the connectivity of atoms, while high-resolution mass spectrometry confirms the elemental composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's structure.

¹H NMR: The proton NMR spectrum would be expected to show signals for the aromatic protons on the pyridine ring and the protons of the methyl group. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the fluorine atoms and the nitrogen atom in the ring. The coupling between adjacent protons (H-H coupling) and between protons and fluorine atoms (H-F coupling) would result in complex splitting patterns, providing valuable information about the substitution pattern. The methyl group would likely appear as a singlet or a small doublet due to coupling with the adjacent fluorine atom.

¹³C NMR: The carbon NMR spectrum would reveal six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts of the carbon atoms are significantly affected by the attached fluorine atoms, with carbons directly bonded to fluorine showing large downfield shifts. Furthermore, the signals for these carbons would be split into doublets due to one-bond carbon-fluorine coupling (¹JCF), and other carbons would show smaller couplings to the fluorine atoms (nJCF).

¹⁹F NMR: The fluorine NMR spectrum is particularly informative for fluorinated compounds. For this compound, two distinct signals would be expected, one for each fluorine atom, as they are in different chemical environments. The chemical shifts of these signals are highly sensitive to the electronic environment. Coupling between the two fluorine atoms (F-F coupling) and between each fluorine and nearby protons would be observed, further confirming the structure.

| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity and Coupling |

|---|---|---|

| ¹H (Aromatic) | 7.0 - 8.5 | Doublets, Triplets, or complex multiplets due to H-H and H-F coupling |

| ¹H (Methyl) | 2.0 - 2.5 | Singlet or small doublet (due to coupling with F) |

| ¹³C (C-F) | 150 - 170 | Doublet (large ¹JCF coupling) |

| ¹³C (Aromatic C-H/C-C) | 110 - 150 | Singlets or doublets (smaller nJCF coupling) |

| ¹³C (Methyl) | 10 - 20 | Singlet or quartet (due to coupling with F) |

| ¹⁹F | -100 to -150 | Doublets or complex multiplets due to F-F and F-H coupling |

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with very high precision (typically to four or five decimal places). This allows for the determination of the elemental composition of the molecule, as the exact masses of atoms are unique. For this compound, with the molecular formula C₆H₅F₂N, the theoretical exact mass can be calculated by summing the exact masses of its constituent atoms. An experimentally determined mass that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the assigned molecular formula. This technique is invaluable for confirming the identity of a newly synthesized compound or for identifying unknown compounds in a sample.

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₅F₂N |

| Theoretical Exact Mass | 129.03901 u |

| Typical Mass Analyzer | Time-of-Flight (TOF) or Orbitrap |

| Ionization Mode | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |

| Expected Ion | [M+H]⁺ = 130.04684 u |

Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful non-destructive tool for the structural elucidation of this compound. spectroscopyonline.comsurfacesciencewestern.com These methods provide a molecular fingerprint by probing the vibrational modes of the molecule's constituent bonds. surfacesciencewestern.com FT-IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational transitions, and it is particularly sensitive to polar bonds and hetero-nuclear functional groups. surfacesciencewestern.comyoutube.com Conversely, Raman spectroscopy measures the inelastic scattering of monochromatic light (laser), providing information on molecular vibrations that induce a change in polarizability; it is highly sensitive to non-polar and homo-nuclear bonds. surfacesciencewestern.comyoutube.com

The combination of FT-IR and Raman is synergistic, as some vibrational modes that are weak or absent in one spectrum can be strong in the other, leading to a more complete vibrational assignment. spectroscopyonline.com For substituted pyridines, including this compound, these spectra reveal characteristic bands corresponding to C-H, C-F, C-N, and C-C stretching and bending vibrations, as well as pyridine ring deformation modes. njit.educdnsciencepub.comcdnsciencepub.comacs.org The position of substituents on the pyridine ring influences the frequency of some vibrations. njit.edu Analysis of these spectral features allows for confirmation of the compound's identity and provides insights into its molecular structure and bonding characteristics. researchgate.netresearchgate.netnih.gov

Below is a table summarizing the expected characteristic vibrational frequencies for a substituted pyridine like this compound, based on data from similar compounds. njit.eduacs.orgresearchgate.netnih.gov

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Primary Spectroscopic Activity |

|---|---|---|

| C-H Stretching (Aromatic & Methyl) | 3000 - 3100 (Aromatic), 2850 - 3000 (Methyl) | FT-IR & Raman |

| C=C / C=N Ring Stretching | 1400 - 1650 | FT-IR & Raman (often strong in both) |

| Pyridine Ring Breathing/Deformation | 990 - 1050 | Raman (typically strong) |

| C-F Stretching | 1200 - 1350 | FT-IR (very strong) |

| C-H Bending (In-plane & Out-of-plane) | 1000 - 1300 (In-plane), 700 - 900 (Out-of-plane) | FT-IR & Raman |

Chemical Derivatization Strategies for Enhanced Analytical Performance

Chemical derivatization is a technique used to modify an analyte to produce a new compound with properties that are more suitable for a specific analytical method. greyhoundchrom.comnih.gov This is often necessary for compounds that have low volatility, poor thermal stability, or lack a strong signal for the chosen detector. libretexts.org

Principles of Derivatization for Increased Sensitivity and Selectivity

The primary goals of chemical derivatization are to enhance analytical sensitivity, selectivity, and chromatographic performance. nih.govchromtech.com

Increased Sensitivity : Sensitivity is improved by introducing a functional group into the analyte that elicits a strong response from a specific detector. For instance, attaching a chromophore or fluorophore can significantly enhance detection by UV-Visible or fluorescence detectors, respectively. greyhoundchrom.com For gas chromatography (GC), derivatization with fluorinated groups can boost sensitivity for an electron capture detector (ECD). libretexts.org

Improved Selectivity : Derivatization can target specific functional groups, allowing for the selective analysis of certain compounds within a complex matrix. This reduces interference from other components in the sample, thereby improving the accuracy of the analysis. nih.gov

Enhanced Chromatographic Behavior : For GC analysis, derivatization is used to increase the volatility and thermal stability of polar compounds by replacing active hydrogens in groups like amines and carboxylic acids. libretexts.orgchromtech.com This leads to sharper, more symmetrical peaks and better resolution. nih.gov For liquid chromatography (LC), derivatization can be used to alter the polarity of a compound to improve its retention and separation on a given column. greyhoundchrom.com

Stable Isotope Labeling and Quantitation Methodologies

Stable isotope labeling is a powerful methodology for achieving highly accurate and precise quantification in mass spectrometry-based analyses. nih.gov The technique involves using a stable isotope-labeled (SIL) version of the analyte as an internal standard (IS). nih.govnist.govresearchgate.net These SIL internal standards are ideal because they are chemically identical to the analyte but have a higher mass due to the incorporation of heavy isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). researchgate.netnih.govoup.com

During sample preparation, a known amount of the SIL internal standard is added to the sample. nist.gov Because the SIL-IS has the same physicochemical properties as the analyte, it behaves identically during sample extraction, derivatization, and chromatographic separation. nih.gov It co-elutes with the unlabeled analyte but is distinguished by the mass spectrometer due to its mass difference. nih.gov This co-elution allows the SIL-IS to compensate for variations in sample recovery and, crucially, for matrix effects like ion suppression or enhancement that can occur in the MS source. nih.govresearchgate.netthermofisher.com By measuring the ratio of the signal from the native analyte to that of the SIL-IS, a highly reliable quantification can be achieved. nih.govthermofisher.com This approach is considered the gold standard for quantitative bioanalysis using mass spectrometry. nih.govresearchgate.net

The table below lists common stable isotopes used in these methodologies.

| Isotope | Natural Abundance (%) | Use in Labeling |

|---|---|---|

| Carbon-13 (¹³C) | ~1.1% | Provides a +1 Da mass shift per ¹³C atom. nih.gov |

| Nitrogen-15 (¹⁵N) | ~0.37% | Provides a +1 Da mass shift per ¹⁵N atom. oup.com |

| Deuterium (²H or D) | ~0.015% | Provides a +1 Da mass shift per D atom; can sometimes cause slight chromatographic shifts. nih.govresearchgate.netoup.com |

| Oxygen-18 (¹⁸O) | ~0.20% | Provides a +2 Da mass shift per ¹⁸O atom. oup.com |

Environmental Fate and Degradation Research of Fluorinated Pyridines

Abiotic Degradation Pathways (e.g., Photolysis, Hydrolysis)

Abiotic degradation processes, including photolysis and hydrolysis, are crucial in determining the environmental persistence of organic compounds. For fluorinated aromatic compounds like 2,4-Difluoro-3-methylpyridine, these pathways are of particular interest.

Photolysis:

Photolysis, or the breakdown of compounds by light, is a potential degradation pathway for many aromatic substances. The pyridine (B92270) ring can absorb ultraviolet (UV) radiation, which can lead to its degradation. For instance, the fluorinated pyridine herbicide fluroxypyr (B1673483) has been shown to undergo photolysis. wa.govacs.org The quantum yield for fluroxypyr under simulated sunlight at pH 7 is 0.00012. acs.org While direct photolysis in aqueous systems can occur, the half-lives can range from hours to days depending on conditions. nih.gov For this compound, it is plausible that photolysis could contribute to its degradation in sunlit surface waters or on soil surfaces. The presence of two fluorine atoms may influence the rate and products of photolysis. Studies on other fluorinated pesticides have shown that heteroaromatic fluorine atoms can be readily removed during photolysis, leading to the formation of fluoride (B91410) ions. acs.org

Hydrolysis:

Hydrolysis is the chemical breakdown of a compound due to reaction with water. The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making fluorinated compounds generally resistant to hydrolysis under typical environmental conditions. agronomy.org For example, the fluorinated pyridine herbicide fluroxypyr is stable to hydrolysis at neutral and acidic pH. agronomy.org Given the stability of the C-F bond, it is expected that this compound would also be resistant to hydrolysis. However, the position of the fluorine atoms on the pyridine ring can influence their reactivity, and further research would be needed to confirm its hydrolytic stability.

Table 1: Photodegradation of Selected Fluorinated Pyridine Compounds

| Compound | Quantum Yield (Φ) at pH 7 | Half-life (t½) | Conditions | Reference |

|---|---|---|---|---|

| Fluroxypyr | 0.00012 | 0.57 days | Solar simulator | acs.orgnih.gov |

| Florasulam | 0.0025 | 73 - 164 days | Natural sunlight | acs.orgnih.gov |

Biotic Degradation Mechanisms and Microbial Transformations (e.g., Defluorination)

The biodegradation of fluorinated organic compounds is often challenging for microorganisms due to the strength and stability of the carbon-fluorine bond. agronomy.org However, several microbial degradation pathways for pyridine and its derivatives have been identified, which may provide insights into the potential fate of this compound.

Microbial Degradation of the Pyridine Ring:

Bacteria capable of degrading pyridine and its derivatives are widespread in soil and sludge. tandfonline.com The initial steps in the aerobic degradation of the pyridine ring often involve hydroxylation, which can be followed by ring cleavage. For some pyridine derivatives, degradation can proceed via novel mechanisms that may involve initial reductive steps. tandfonline.com For 3-methylpyridine (B133936), biodegradation has been shown to occur via C-2–C-3 ring cleavage, with formic acid identified as a metabolite. nih.govresearchgate.net It is plausible that microorganisms could utilize similar initial steps for the degradation of this compound, potentially involving oxidation of the methyl group or hydroxylation of the pyridine ring.

Defluorination:

The cleavage of the C-F bond, or defluorination, is a critical and often rate-limiting step in the biodegradation of organofluorine compounds. researchgate.net While microbial enzymes that can catalyze this reaction are known, they are not widespread. researchgate.net Defluorination can occur through various enzymatic mechanisms, including oxygenolytic, hydrolytic, and reductive processes. researchgate.net The position of the fluorine substituents on the aromatic ring can significantly impact the ease of defluorination. In some cases, the initial enzymatic attack on a different part of the molecule can facilitate subsequent defluorination. mdpi.com For this compound, the presence of two fluorine atoms would likely make it more recalcitrant to microbial degradation compared to its non-fluorinated counterpart.

Table 2: Microbial Degradation of Pyridine Derivatives

| Compound | Degradation Time | Conditions | Key Findings | Reference |

|---|---|---|---|---|

| Pyridine | 7 - 24 days | Soil suspension | Readily degraded | oup.com |

| 3-Methylpyridine | < 7 to > 30 days | Soil suspension | Intermediate degradability | oup.com |

| 4-Chloropyridine | 24 days | Soil suspension | Completely degraded | oup.com |

| Fluroxypyr | 36 days (half-life) | Soil | Readily biodegradable | wa.govagronomy.org |

Environmental Persistence and Bioaccumulation Potential of Fluorinated Heterocycles

The persistence and bioaccumulation potential of a chemical are key indicators of its environmental risk.

Environmental Persistence:

Due to the stability of the carbon-fluorine bond, many fluorinated compounds are persistent in the environment. researchgate.net They are often referred to as "forever chemicals" due to their resistance to degradation. oup.com The fluorinated pyridine herbicide fluroxypyr, however, is reported to have a typical soil half-life of 36 days, indicating that it is not highly persistent. wa.gov The persistence of this compound will depend on the efficiency of both abiotic and biotic degradation pathways. Given the general resistance of fluorinated compounds to degradation, it is likely to be more persistent than non-fluorinated methylpyridines.

Bioaccumulation Potential:

Bioaccumulation is the process by which chemicals accumulate in an organism from all sources of exposure (e.g., water, food, sediment). The potential for a compound to bioaccumulate is often related to its lipophilicity (affinity for fats). While many organofluorine compounds are known to bioaccumulate, this is not a universal characteristic. For example, fluroxypyr does not bioaccumulate in the food chain. wa.gov The bioaccumulation potential of this compound is currently unknown. Its lipophilicity, which can be estimated by its octanol-water partition coefficient (Kow), would be a key factor in determining its tendency to bioaccumulate in organisms.

Table 3: Bioaccumulation Potential of Selected Compounds

| Compound | Bioaccumulation Finding | Organism/System | Reference |

|---|---|---|---|

| Fluroxypyr | Does not bioconcentrate | Food chain | wa.gov |

Ecotoxicological Assessment in Aquatic and Terrestrial Environments